Fluorocyclooctane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53731-16-1 |
|---|---|
Molecular Formula |
C8H15F |
Molecular Weight |
130.20 g/mol |
IUPAC Name |
fluorocyclooctane |
InChI |
InChI=1S/C8H15F/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI Key |
CWJJUCVSVCPZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)F |
Origin of Product |
United States |
Synthetic Methodologies for Fluorocyclooctane and Its Derivatives
Direct Fluorination Strategies
Direct fluorination methods offer an efficient route to fluorinated compounds by converting common functional groups, such as hydroxyl groups or unactivated C–H bonds, directly into C–F bonds. These strategies are often more atom-economical and can proceed under milder conditions than traditional multi-step synthetic sequences.
Fluorodehydroxylation Reactions
Fluorodehydroxylation is a process that substitutes a hydroxyl group with a fluorine atom. amazonaws.com This transformation requires the activation of the alcohol's C–O bond, as the hydroxide (B78521) ion is a poor leaving group. amazonaws.com Various reagents have been developed to facilitate this one-pot conversion.
Fluoro-λ⁴-sulfane reagents are a prominent class of compounds used for the direct conversion of alcohols to fluoroalkanes. thieme-connect.de While sulfur tetrafluoride (SF₄) is a potent fluorodehydroxylating agent, its gaseous nature and high toxicity necessitate specialized handling. thieme-connect.dethieme-connect.de Consequently, non-gaseous derivatives, particularly aminofluoro-λ⁴-sulfanes, have been extensively developed and are more commonly used in laboratory settings. thieme-connect.de These reagents, such as N,N-diethylaminosulfur trifluoride (DAST) and N,N-bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), offer improved handling and safety profiles. amazonaws.comthieme-connect.de
The general reactivity of these reagents involves the initial reaction of the alcohol with the fluoro-λ⁴-sulfane to form an alkoxysulfur fluoride (B91410) intermediate. thieme-connect.de This intermediate is then susceptible to nucleophilic attack by a fluoride ion, leading to the formation of the fluoroalkane. thieme-connect.de
The fluorodehydroxylation of secondary alcohols, such as cyclooctanol (B1193912), with aminofluoro-λ⁴-sulfane reagents typically proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism. researchgate.net This pathway involves the backside attack of a fluoride nucleophile on the carbon atom bearing the activated hydroxyl group (an alkoxysulfurane intermediate). thieme-connect.de
A key stereochemical implication of the S_N2 mechanism is the inversion of configuration at the stereocenter. For instance, the reaction of (S)-octan-2-ol with DAST yields (R)-2-fluorooctane, confirming the inversion of stereochemistry characteristic of this pathway. researchgate.net This stereospecificity is a crucial consideration in the synthesis of chiral fluorinated molecules.
The conversion of alcohols to fluoroalkanes is often accompanied by competing side reactions that can lower the yield of the desired product. The primary side reactions include elimination, group shifts, and neighboring-group participation. amazonaws.comresearchgate.net
Elimination: E2 (bimolecular elimination) reactions are a common competitive pathway, particularly with secondary and tertiary alcohols, leading to the formation of alkenes. researchgate.net In the case of cyclooctanol, fluorodehydroxylation is often in competition with the formation of cyclooctene (B146475). amazonaws.com The ratio of substitution to elimination is highly dependent on the substrate, the specific reagent used, and the reaction conditions. researchgate.net
Group Shifts: In substrates where the formation of a carbocationic intermediate is possible, or in sterically hindered systems, rearrangements such as 1,2-alkyl or 1,2-hydride shifts can occur. This is particularly prevalent with alcohols that have a vicinal quaternary carbon, where direct nucleophilic substitution is slow compared to alkyl shifts. While less common for a simple secondary alcohol like cyclooctanol under conditions favoring S_N2, substrates prone to forming stabilized carbocations can undergo such rearrangements, leading to constitutionally isomeric fluoroalkanes.
The choice of fluorodehydroxylating agent is critical for maximizing the yield of fluorocyclooctane while minimizing the formation of the primary byproduct, cyclooctene. The reactivity and selectivity of aminofluoro-λ⁴-sulfanes are influenced by the substituents on the nitrogen atom.
Research has shown that aminosulfur trifluorides with at least one aryl substituent exhibit higher reactivity and chemoselectivity compared to their dialkylamino counterparts in the fluorodehydroxylation of cyclooctanol. amazonaws.com For example, reagents like N-phenyl-N-(trifluoromethyl)aminosulfur trifluoride provide a better yield of this compound over cyclooctene when compared to DAST. amazonaws.com N,N-Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) has been identified as an optimal reagent for industrial applications due to its favorable safety profile and good fluorination potential. amazonaws.com
Table 1: Comparison of Aminofluoro-λ⁴-sulfane Reagents in the Fluorodehydroxylation of Cyclooctanol This table is based on data presented for the reaction of cyclooctanol with various aminofluoro-λ⁴-sulfane reagents. amazonaws.com
| Entry | Reagent | Product Ratio (this compound:Cyclooctene) | Conversion (%) |
| 1 | DAST | 76:24 | >95 |
| 2 | N-(4-chlorophenyl)-N-ethylaminosulfur difluoride | 88:12 | >95 |
| 3 | N,N-bis(4-chlorophenyl)aminosulfur fluoride | 89:11 | >95 |
| 4 | Deoxo-Fluor | 79:21 | >95 |
Photocatalytic C–H Fluorination
A more recent and powerful strategy for the synthesis of this compound involves the direct fluorination of unactivated C(sp³)–H bonds in cyclooctane (B165968). This method bypasses the need for pre-functionalized substrates like alcohols. Photocatalytic methods, particularly those using visible light, are advantageous as they often proceed under mild conditions. thieme-connect.denih.gov
The uranyl cation (UO₂²⁺), specifically from uranyl nitrate (B79036) hexahydrate (UO₂(NO₃)₂·6H₂O), has emerged as an effective and convenient photocatalyst for this transformation. nih.govresearchgate.net The mechanism involves the photo-excited uranyl cation abstracting a hydrogen atom from cyclooctane to generate a cyclooctyl radical. nih.govnih.gov This radical then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to form this compound. nih.gov This process is notable for its ability to use low-energy visible light. nih.govresearchgate.net
The efficiency of this photocatalytic system can be significantly influenced by the choice of the uranyl salt and the intensity of the light source. nih.gov
Table 2: Uranyl-Catalyzed Photocatalytic C–H Fluorination of Cyclooctane This table summarizes findings from the photocatalytic fluorination of cyclooctane using uranyl catalysts and NFSI as the fluorine source. nih.gov
| Entry | Uranyl Catalyst (1 mol%) | Light Source | Yield of this compound (%) |
| 1 | Uranyl acetate (B1210297) dihydrate | Blue LED | 8 |
| 2 | Uranyl nitrate hexahydrate | Blue LED | 52 |
| 3 | Uranyl nitrate hexahydrate | High-intensity blue light | >95 |
This method showcases the potential of uranyl photocatalysis to outperform traditional near-UV photo-HAT catalysts for specific substrates like cyclooctane, all while operating under visible light. nih.gov
Palladium-Catalyzed Ring Expansion for Fluorinated Medium-Sized Heterocycles
Palladium catalysis is a versatile tool for constructing complex molecular architectures, including medium-sized rings, which are often challenging to synthesize via direct cyclization methods. mdpi.commdpi.com
Recent advancements have led to the development of palladium-catalyzed ring-expansion reactions to produce fluorinated medium-sized heterocycles. mdpi.comacs.orgthieme-connect.comfigshare.com One notable method involves the sequential C–N bond cleavage and ring expansion of substrates like difluoro-oxindoles. acs.orgthieme-connect.com This approach has been successfully employed to synthesize highly functionalized gem-difluoromethylene N-heterocyclic lactones with 9- to 11-membered rings. acs.org The reaction typically involves an annulation reaction with an electrophile like a vinyl oxetane (B1205548) or vinyl carbonate. thieme-connect.com
Another strategy utilizes a double-decarboxylative formal ring-expansion process. rsc.org For example, six-membered trifluoromethyl benzo[d] acs.orgchemrxiv.orgoxazinones can be converted into nine-membered trifluoromethyl benzo[c] chemrxiv.orgmdpi.comoxazonines in the presence of vinylethylene carbonates and a palladium catalyst. rsc.org This transformation proceeds through the generation of a Pd-π-allyl zwitterionic intermediate. rsc.org These ring-expansion strategies provide valuable pathways to medicinally relevant fluoro-functionalized heterocycles. rsc.org
Exploration of Heterogeneous Catalysis in C(sp³)-F Bond Formation
The direct fluorination of unactivated C(sp³)-H bonds in alkanes such as cyclooctane presents a significant challenge in synthetic chemistry due to the high bond dissociation energy and low polarity of these bonds. cardiff.ac.uk Heterogeneous catalysis offers a promising avenue to address this challenge by providing catalysts that are often more stable, reusable, and easily separable from the reaction mixture. Research in this area has explored various solid catalysts, including metal-supported oxides and metal-organic frameworks (MOFs), primarily through photocatalytic pathways.
Photocatalysis with Metal-Organic Frameworks and Uranyl Compounds
A notable advancement in the heterogeneous photocatalytic fluorination of cyclooctane involves the use of uranium-based catalysts. The uranyl cation (UO₂²⁺) has been identified as an effective hydrogen atom transfer (HAT) photocatalyst under visible light irradiation. nih.govnih.gov
One significant study demonstrated the high efficiency of a uranyl-based metal-organic framework, NU-1301 , in the conversion of cyclooctane to this compound. osti.gov This MOF, which stabilizes the excited state of the uranyl species and suppresses deactivating disproportionation reactions, achieved a remarkable 95% yield of this compound. osti.gov The catalytic activity was found to be highly dependent on the nature of the organic linker within the MOF structure. A comparison between NU-1301 , NU-1307 , and ZnTCPP-U₂ revealed that NU-1301 was the most active photocatalyst for this transformation, while ZnTCPP-U₂ was inactive. osti.govresearchgate.netnih.gov This highlights the critical role of the linker in modulating the photophysical and catalytic properties of the uranyl center.
In addition to MOFs, simple uranyl salts have been employed as heterogeneous photocatalysts. For instance, uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) has been shown to catalyze the fluorination of cyclooctane using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov Initial experiments under blue LED irradiation yielded 52% of this compound. nih.gov The yield could be substantially increased to over 95% by utilizing a higher intensity light source, demonstrating the potential of this simple and accessible catalyst. nih.gov
Table 1: Photocatalytic Fluorination of Cyclooctane using Uranyl-Based Catalysts
| Catalyst | Fluorine Source | Light Source | Solvent | Yield (%) | Reference |
| NU-1301 | - | - | - | 95 | osti.gov |
| UO₂(NO₃)₂·6H₂O (1 mol%) | NFSI (1.5 equiv) | Blue LEDs | CH₃CN | 52 | nih.gov |
| UO₂(NO₃)₂·6H₂O (1 mol%) | NFSI (1.5 equiv) | High-Intensity Blue LEDs | CH₃CN | >95 | nih.gov |
Investigations with Metal-Supported Oxide Catalysts
Research has also been directed towards the use of metal-supported oxide materials as heterogeneous catalysts for the direct fluorination of cyclooctane. One study explored the applicability of materials such as silver oxide supported on titanium dioxide (AgₓO/TiO₂ ) and pure TiO₂ for the direct C(sp³)-H fluorination of cyclooctane. cardiff.ac.uk While specific yield data from this particular study on cyclooctane are not detailed in the primary literature, the investigation points towards the potential of these materials in activating the inert C-H bonds of alkanes for fluorination.
Mechanistic Insights from Related Systems
Although focusing on a homogeneous system, studies on manganese porphyrin-catalyzed fluorination provide valuable mechanistic insights that can inform the design of heterogeneous catalysts. In one such study, a manganese(III) tetramesitylporphyrin chloride (Mn(TMP)Cl ) catalyst, in the presence of silver fluoride (AgF) and iodosylbenzene (PhIO), was used to fluorinate cyclooctane. amazonaws.comacs.org A key step in the proposed mechanism involves the formation of a high-valent manganese(V)-oxo species that abstracts a hydrogen atom from cyclooctane. The resulting cyclooctyl radical then abstracts a fluorine atom from a manganese(IV)-difluoride species. dovepress.com An independently prepared Mn(TMP)F₂ species was shown to react with cyclooctane to produce this compound in a 43% yield, supporting this radical-based fluorine transfer mechanism. dovepress.com These findings suggest that designing heterogeneous catalysts capable of facilitating similar radical pathways could be a fruitful strategy for the fluorination of unactivated alkanes.
Table 2: Fluorination of Cyclooctane with a Manganese Porphyrin System
| Catalyst System | Substrate | Key Reagents | Solvent | Yield of this compound (%) | Reference |
| Mn(TMP)F₂ | Cyclooctane | - | - | 43 | dovepress.com |
| Mn(TMP)Cl | Cyclooctane | AgF, PhIO | ACN/DCM | Not specified | amazonaws.comacs.org |
Conformational Analysis and Dynamics of Fluorocyclooctane
Theoretical Framework for Medium-Sized Ring Conformations
Medium-sized rings, typically defined as those containing eight to eleven carbon atoms, present a unique challenge in conformational analysis. Unlike smaller rings, which are often rigid, or larger rings, which exhibit more predictable behavior, medium-sized rings are characterized by a multitude of low-energy conformations separated by small energy barriers. This conformational flexibility arises from a combination of factors, including angle strain, torsional strain (Pitzer strain), and transannular interactions (non-bonded interactions between atoms across the ring).
For the parent compound, cyclooctane (B165968), the conformational landscape is dominated by a few key families of conformations. The most stable of these is the boat-chair (BC) form, which possesses C_s symmetry. Other important conformations include the crown (C), boat-boat (BB), and chair-chair (CC) forms. These conformations are not static but are in rapid equilibrium, interconverting through processes known as ring inversion and pseudorotation. The introduction of a substituent, such as a fluorine atom in fluorocyclooctane, significantly alters this landscape. The substituent's size, electronegativity, and preferred orientation (axial vs. equatorial) influence the relative energies of the various conformers and the energy barriers for their interconversion.
Experimental Elucidation of Conformational Isomers
The dynamic nature of this compound's conformations has been extensively studied using experimental techniques, with variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy being the most powerful tool.
Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
By recording NMR spectra at different temperatures, researchers can effectively "freeze out" individual conformers or observe the effects of their rapid interconversion. At room temperature, the NMR spectrum of this compound typically shows broadened, time-averaged signals, indicating that the molecule is rapidly flipping between different conformations on the NMR timescale.
As the temperature is lowered, the rate of interconversion slows down. This leads to the decoalescence of the averaged signals into distinct sets of signals, each corresponding to a specific, populated conformer. In the case of this compound, the ¹⁹F NMR spectrum is particularly informative. At low temperatures (e.g., below -100 °C), the single broad peak observed at room temperature splits into multiple signals, providing direct evidence for the coexistence of different conformational isomers. For instance, studies have shown that below -115 °C, the ¹⁹F NMR spectrum of this compound displays two distinct signals of unequal intensity, corresponding to the axial and equatorial conformers of the most stable boat-chair form.
Observation of Ring Inversion and Pseudorotation Processes
VT-NMR studies allow not only for the observation of individual conformers but also for the quantification of the energy barriers associated with the dynamic processes that interconvert them. The two primary processes for cyclooctane and its derivatives are ring inversion and pseudorotation.
Ring inversion is a higher-energy process that typically involves the flipping of the entire ring system, for example, from one boat-chair conformation to its mirror image. This process leads to the exchange of axial and equatorial substituent positions. Pseudorotation, on the other hand, is a lower-energy process that involves wave-like motions of the ring atoms, interconverting different members of the same conformational family (e.g., different boat-chair forms) without passing through a high-energy transition state.
For this compound, the energy barrier for the exchange of the axial and equatorial fluorines in the boat-chair conformation has been determined using line-shape analysis of the VT-NMR spectra. This process, which involves the interconversion of the boat-chair conformers, has a free energy of activation (ΔG‡) of approximately 7.9 kcal/mol. A higher energy barrier, corresponding to a different dynamic process, has also been measured.
Computational Approaches to Conformational Landscapes
To complement experimental findings and provide a more detailed picture of the conformational energy surface, computational methods are widely employed. These theoretical approaches allow for the calculation of the relative energies of different conformers and the transition states that connect them.
Molecular Mechanics Simulations
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It relies on a force field, which is a set of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions.
MM calculations have been instrumental in mapping the conformational landscape of cyclooctane and its derivatives. For this compound, MM simulations can predict the geometries and relative stabilities of various conformers, such as the different boat-chair and crown family conformations. These calculations generally agree with experimental findings that the boat-chair conformation is the most stable. The simulations can also model the pathways for ring inversion and pseudorotation, providing theoretical estimates for the energy barriers that can be compared with experimental data from VT-NMR.
Density Functional Theory (DFT) in Conformational Studies
Density Functional Theory (DFT) is a more computationally intensive quantum mechanical method that provides a higher level of theoretical accuracy compared to molecular mechanics. DFT calculates the electronic structure of a molecule to determine its energy and properties.
In the context of this compound, DFT calculations have been used to refine the understanding of its conformational preferences. These studies can more accurately account for the electronic effects of the fluorine substituent, such as hyperconjugation and electrostatic interactions, which can influence the relative energies of conformers. DFT calculations have confirmed that the boat-chair conformation with the fluorine atom in an equatorial position is the global minimum on the potential energy surface. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to further validate the predicted conformational assignments. The level of theory and basis set used in DFT calculations are crucial for obtaining accurate results, with methods like B3LYP and larger basis sets (e.g., 6-311+G(d,p)) often being employed for such systems.
Table of Conformational Energy Barriers for this compound
| Dynamic Process | Experimental Method | Free Energy of Activation (ΔG‡) in kcal/mol | Corresponding Temperature (°C) |
| Axial/Equatorial Fluorine Exchange | ¹⁹F VT-NMR | 7.9 | -83 |
| Higher Energy Process | ¹⁹F VT-NMR | 9.3 | -55 |
Influence of Fluorine Substitution on Cyclooctane Conformations
The introduction of a fluorine atom onto a cyclooctane ring significantly alters its conformational landscape compared to the parent hydrocarbon. This influence stems from a combination of steric and electronic effects unique to the carbon-fluorine (C–F) bond. These effects modulate the relative energies of the various possible conformations of the flexible cyclooctane ring system, leading to distinct conformational preferences.
Steric and Electronic Effects of the C–F Bond
The substitution of a hydrogen atom with a fluorine atom introduces notable steric and electronic changes that ripple through the cyclooctane molecule. beilstein-journals.org
Steric Effects:
While fluorine is the smallest halogen, its van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). nih.gov This seemingly small difference can lead to significant steric strain, particularly in crowded conformations. Steric strain is the repulsive force that arises when non-bonded atoms are forced closer together than their atomic radii allow. maricopa.edu In the context of this compound, this means that conformations where the fluorine atom is in close proximity to other atoms, especially other non-bonded hydrogens or substituents, will be energetically disfavored. This steric demand can influence the puckering of the ring and the preferred orientation of the C-F bond (axial vs. equatorial-like positions in various conformations).
Electronic Effects:
The electronic effects of the C-F bond are arguably more profound than its steric influence. Fluorine is the most electronegative element, resulting in a highly polarized C-F bond with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. beilstein-journals.org This strong dipole moment introduces several key interactions:
Dipole-Dipole Interactions: The C-F bond dipole can interact with other polar bonds within the molecule. These interactions can be either stabilizing or destabilizing, depending on the relative orientation of the dipoles. Conformations that minimize repulsive dipole-dipole interactions will be lower in energy. beilstein-journals.org
Inductive Effects: The strong electron-withdrawing nature of fluorine influences the electron density of neighboring bonds through inductive effects. nih.gov This can alter bond lengths and angles, further impacting the conformational energetics. For instance, the C-F bond in this compound is more polar than the C-O, C-S, C-N, C-Cl, and C-Br bonds in other substituted cyclooctanes. researchgate.net
A summary of the key properties of the C-F bond influencing conformation is presented in the table below.
| Property | Value/Description | Implication for Conformation |
| Van der Waals Radius (F) | 1.47 Å | Introduces steric strain in crowded conformations. nih.gov |
| Van der Waals Radius (H) | 1.20 Å | Serves as a reference for the increased steric bulk of fluorine. nih.gov |
| C-F Bond Polarity | Highly Polar (Significant δ+ on C, δ- on F) | Leads to significant dipole-dipole and charge-dipole interactions. beilstein-journals.org |
| Electronegativity (F) | Highest among elements | Strong inductive electron withdrawal, affecting neighboring bonds. nih.gov |
Hyperconjugative Interactions and Conformational Preferences
Beyond classical steric and electrostatic effects, hyperconjugation plays a crucial role in determining the conformational preferences of this compound. Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. fu-berlin.de
In this compound, two primary types of hyperconjugation involving the C-F bond are significant:
σC-H → σC-F Hyperconjugation:* This interaction involves the donation of electron density from an adjacent C-H sigma bonding orbital into the anti-bonding orbital of the C-F bond. This delocalization stabilizes the molecule and is dependent on the dihedral angle between the C-H and C-F bonds. The ideal anti-periplanar arrangement (180° dihedral angle) maximizes this interaction.
nF → σC-C Hyperconjugation:* The lone pairs of the fluorine atom (nF) can donate electron density into the anti-bonding orbitals of adjacent C-C bonds (σ*C-C). This "back-donation" can influence the rotational barriers and the stability of certain rotamers.
The interplay of these hyperconjugative effects can lead to counter-intuitive conformational preferences. For example, in some fluorinated cyclic systems, gauche conformations are preferred over anti conformations, a phenomenon attributed to the stabilizing effects of hyperconjugation outweighing steric repulsions. acs.org Computational studies on related fluorinated cyclohexanes have shown that hyperconjugative interactions can significantly influence the preference for axial or equatorial orientations of the fluorine substituent. scispace.comnih.gov While direct experimental data on the specific hyperconjugative energies in this compound is limited, the principles derived from studies on other fluorinated cycloalkanes are applicable. The strength of these interactions is highly dependent on the specific conformation of the eight-membered ring, as this dictates the alignment of the interacting orbitals.
The relative energies of different conformations are thus a fine balance between minimizing steric strain, optimizing dipole-dipole interactions, and maximizing stabilizing hyperconjugative effects.
Electronic Structure and Reactivity Studies
Quantum Chemical Characterization of Fluorocyclooctane
Quantum chemical methods are essential for elucidating the fundamental electronic properties and predicting the reactivity of molecules. For this compound, these computational studies offer insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a predominant method in computational chemistry for investigating the electronic structure of molecules. warwick.ac.uk This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates. wisc.edu This simplifies the complexity of the many-body wavefunction, making it a computationally efficient yet accurate method for studying molecular systems. wisc.edu
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. emerginginvestigators.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. emerginginvestigators.orgmdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. emerginginvestigators.org For organofluorine compounds, the introduction of fluorine can influence the HOMO and LUMO energy levels and, consequently, the energy gap. semanticscholar.org A detailed FMO analysis of this compound would provide its specific HOMO-LUMO energies and the resulting energy gap, which are crucial for predicting its behavior in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: Specific computational data for this compound were not found in the surveyed literature. This table illustrates how such data would be presented.
Conceptual DFT provides a framework for quantifying chemical concepts such as electronegativity and hardness from the electronic density. researchgate.net These reactivity descriptors are calculated using the energies of the frontier orbitals and are powerful tools for predicting and understanding chemical reactions. nih.gov Key global reactivity descriptors include:
Chemical Potential (μ): Related to the "escaping tendency" of an electron from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO). A harder molecule has a larger HOMO-LUMO gap. emerginginvestigators.org
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.
Electronegativity (χ): The power of an atom or group to attract electrons. It is the negative of the chemical potential (χ = -μ).
Electrophilicity Index (ω): Measures the energy stabilization when a system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η).
These descriptors provide a quantitative basis for understanding the reactivity of this compound, allowing for comparisons with other molecules. nih.gov
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Value for this compound |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |
| Chemical Hardness (η) | ELUMO - EHOMO | Data not available |
| Global Softness (S) | 1 / η | Data not available |
| Electronegativity (χ) | -μ | Data not available |
| Electrophilicity Index (ω) | μ² / (2η) | Data not available |
Note: Values are dependent on HOMO and LUMO energies, which are not available from the surveyed literature for this compound.
Polarity and Bonding Characteristics
The carbon-fluorine (C–F) bond is one of the most polarized single bonds in organic chemistry. wikipedia.org This is due to the large difference in electronegativity between fluorine (approx. 4.0) and carbon (approx. 2.5). wikipedia.org This high polarity results in a strong bond with significant ionic character, where the fluorine atom bears a partial negative charge (δ-) and the carbon atom a partial positive charge (δ+). wikipedia.orgalfa-chemistry.com The C–F bond is consequently very strong, with a bond dissociation energy that can be as high as 130 kcal/mol. wikipedia.org
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intramolecular interactions by transforming the complex molecular orbitals into a localized picture of chemical bonds and lone pairs. wisc.eduresearchgate.net This analysis provides insights into hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from an occupied (donor) orbital to an unoccupied (acceptor) anti-bonding orbital. wisc.edu
In this compound, a key interaction to investigate would be the hyperconjugation between C–H or C–C bonding orbitals and the antibonding orbital of the C–F bond (σ*C-F). Such interactions can influence bond lengths, angles, and conformational stability. For instance, in the analogous compound fluorocyclohexane, NBO analysis has been used to understand the preference for the fluorine atom to occupy the equatorial position, revealing a complex interplay of steric, electrostatic, and hyperconjugative effects. researchgate.net A similar analysis for this compound would quantify these donor-acceptor interactions and their stabilization energies, providing a deeper understanding of its structural preferences and electronic distribution.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Fluorocyclohexane |
Molecular Electrostatic Potential (MEP) Mapping
The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. wolfram.comlibretexts.org An MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow represent regions of near-zero or intermediate potential, respectively.
Due to the high electronegativity of the fluorine atom, it withdraws electron density from the carbon atom to which it is attached. This results in a significant accumulation of negative charge around the fluorine atom, making it the most electron-rich region of the molecule. Consequently, the MEP map of this compound is expected to show a prominent red-colored region of negative electrostatic potential localized on the fluorine atom.
Conversely, the carbon atom bonded to the fluorine becomes electron-deficient, contributing to a region of positive electrostatic potential. Furthermore, the hydrogen atoms, particularly those in close proximity to the electronegative fluorine atom, will also exhibit a degree of positive potential. The specific conformation of the cyclooctane (B165968) ring will influence the spatial distribution of these positive regions. In general, the area around the C-F bond will display a distinct polarization, with the fluorine atom acting as the negative pole and the adjacent part of the carbon ring as the positive pole.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
| Fluorine Atom | Highly Negative | Red | Susceptible to Electrophilic Attack |
| Carbon Atom Bonded to Fluorine | Positive | Blue | Susceptible to Nucleophilic Attack |
| Hydrogen Atoms (especially near F) | Slightly Positive | Light Blue/Green | Potential for weak interactions |
| Rest of the Carbon Ring | Near-Neutral | Green | Less reactive |
Note: The values and color assignments are qualitative predictions based on the general principles of MEP and data from analogous fluorinated cycloalkanes.
Theoretical Insights into Nucleophilic and Electrophilic Reactivity Sites
Theoretical calculations, often employing methods like Density Functional Theory (DFT), provide profound insights into the reactivity of molecules by identifying their most probable sites for nucleophilic and electrophilic attack. This is often achieved by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the region from which electrons are most likely to be donated (nucleophilic site), while the LUMO indicates the region most likely to accept electrons (electrophilic site).
For this compound, the electronic structure is significantly influenced by the inductive effect of the fluorine atom. This leads to a clear differentiation of reactive centers within the molecule.
Nucleophilic Reactivity: The primary site for nucleophilic attack on this compound is predicted to be the carbon atom bonded to the fluorine atom (the α-carbon). The high electronegativity of fluorine strongly polarizes the C-F bond, drawing electron density away from the carbon and rendering it electron-deficient (electrophilic). This electron-deficient carbon is therefore highly susceptible to attack by nucleophiles, which are electron-rich species. khanacademy.org This is a general and well-established principle in the reactivity of halogenated alkanes. wou.edumsu.edu
Electrophilic Reactivity: The most probable site for electrophilic attack is the fluorine atom itself. With its high electron density, resulting from the polarized C-F bond, the fluorine atom possesses lone pairs of electrons that can act as a Lewis basic center. nih.gov Therefore, electrophiles, which are electron-seeking species, will be attracted to this region of high negative charge.
The reactivity of the C-H bonds in the cyclooctane ring is generally low, characteristic of alkanes. msu.edu However, the presence of the fluorine atom can slightly increase the acidity of the hydrogen atoms on the adjacent carbons (β-hydrogens), potentially making them susceptible to abstraction by strong bases in elimination reactions.
Table 2: Theoretical Prediction of Nucleophilic and Electrophilic Reactivity Sites in this compound
| Site | Type of Reactivity | Justification |
| Carbon atom bonded to Fluorine (α-carbon) | Electrophilic Center (prone to nucleophilic attack) | Inductive effect of the highly electronegative fluorine atom creates a partial positive charge (δ+) on this carbon, making it electron-deficient. |
| Fluorine Atom | Nucleophilic Center (prone to electrophilic attack) | High electron density and lone pairs of electrons make it a region of negative electrostatic potential, attractive to electron-deficient species. |
| Hydrogen atoms on the ring | Generally low reactivity | C-H bonds in alkanes are relatively non-polar and strong. |
Spectroscopic Characterization in Research Context
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of fluorocyclooctane. By probing the magnetic properties of atomic nuclei, NMR provides profound insights into the molecule's structure, conformation, and purity. sydney.edu.au Both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for structural confirmation, while fluorine-19 (¹⁹F) NMR offers a direct window into the local environment of the fluorine substituent. lcms.czbiophysics.org
With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments. biophysics.org ¹⁹F NMR spectroscopy is particularly valuable for studying fluorinated compounds due to its wide range of chemical shifts, which are extremely sensitive to the local electronic environment. lcms.czbiophysics.org This sensitivity makes ¹⁹F NMR an excellent tool for investigating the conformational complexities of the eight-membered ring of this compound.
Research employing variable-temperature, proton-decoupled ¹⁹F NMR has revealed that this compound undergoes at least two distinct conformational processes: ring inversion and pseudorotation among various non-equivalent boat-chair conformations. lookchem.comresearchgate.netacs.org These dynamic processes influence the magnetic environment of the fluorine nucleus, leading to changes in its chemical shift and signal shape with temperature. The sensitivity of the fluorine chemical shift to its orientation within the molecule's magnetic field is known as chemical shift anisotropy (CSA). biophysics.org In solution, rapid tumbling averages this anisotropy, but in more constrained environments or during dynamic exchange processes, its effects become more apparent. nih.govnih.gov
Specific ¹⁹F NMR data for this compound has been reported in synthetic studies. For instance, in one analysis, the product mixture containing this compound displayed a ¹⁹F NMR signal at -160.5 ppm (relative to CCl₃F), which appeared as a doublet of pentets with coupling constants J = 46 and 18 Hz. google.com Another study reports a chemical shift range of -182.7 ppm in deuterated chloroform (B151607) (CDCl₃). rsc.org This variation highlights the high sensitivity of the ¹⁹F chemical shift to solvent and experimental conditions.
¹H and ¹³C NMR spectroscopy are indispensable for confirming the successful synthesis of this compound and for its structural elucidation. The number of unique signals in a ¹³C NMR spectrum indicates the number of non-equivalent carbon environments, which for a flexible molecule like this compound, can be temperature-dependent. libretexts.orglibretexts.org The broad chemical shift range in ¹³C NMR (typically 0-220 ppm) ensures that signals for different carbon atoms, even in similar environments, are well-resolved. libretexts.orgslideshare.net While specific ¹³C NMR data for this compound is not detailed in the provided sources, the technique is fundamental for confirming the carbon skeleton's integrity post-fluorination. Low-temperature ¹³C NMR studies on related cycloalkanes have been crucial in identifying minor conformations. researchgate.net
¹H NMR provides complementary information. The chemical shifts, signal multiplicities (splitting patterns), and integration values are used to confirm the presence and connectivity of hydrogen atoms in the molecule. sydney.edu.au For this compound, the proton attached to the same carbon as the fluorine atom (the methine proton) is expected to show a large coupling to the fluorine nucleus, in addition to couplings with adjacent protons. google.com A reported ¹H NMR spectrum showed a downfield signal at δ 4.55 ppm, a doublet with a coupling constant of 46 Hz, corresponding to the single proton attached to the fluorine-bearing carbon. google.com A complex multiplet between δ 1.2 and 2.4 ppm was assigned to the remaining 14 protons on the cyclooctyl ring. google.com
Beyond structural confirmation, NMR, particularly ¹H NMR, is a powerful tool for quantification (qNMR). ox.ac.ukasdlib.org By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute purity or yield of a substance can be determined. ox.ac.uk For example, the synthesis of this compound has been reported with a 95% yield as determined by ¹H NMR. scw.cloud
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. By measuring the absorption of infrared radiation, it provides a "molecular fingerprint" that is unique to the compound and reveals information about its functional groups and bonding. photometrics.netedinst.com
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. photometrics.netbruker.com For this compound, the FT-IR spectrum is expected to be characterized by absorption bands corresponding to the vibrations of its constituent bonds.
The primary functional groups are C-H and C-F bonds. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the cyclooctane (B165968) ring are anticipated to appear in the region of 2850-3000 cm⁻¹. researchgate.net C-H bending (scissoring and rocking) vibrations would be observed at lower wavenumbers, typically around 1465 cm⁻¹. The most diagnostic feature for this compound would be the C-F stretching vibration. Due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond, this absorption is typically strong and appears in the 1000-1400 cm⁻¹ region of the spectrum. researchgate.net The presence of a strong band in this region, coupled with the characteristic alkane absorptions, would provide strong evidence for the structure of this compound.
To gain a deeper understanding of the vibrational modes observed in experimental FT-IR spectra, theoretical calculations are often employed. ethz.ch Methods like Density Functional Theory (DFT) can be used to calculate the vibrational frequencies of a molecule based on its optimized geometry. research-nexus.netresearchgate.net These calculated frequencies can then be correlated with the experimentally observed spectral bands.
For this compound, a theoretical vibrational analysis using DFT determined that the molecule, which contains 24 atoms, has (3N-6), or 66, fundamental modes of vibration. researchgate.net Such calculations help in the precise assignment of complex vibrational spectra, distinguishing between different types of stretching, bending, and torsional modes. uni-muenchen.de Comparing the calculated spectrum with the experimental one allows for a detailed confirmation of the molecule's structure and conformational preferences. Scaling factors are often applied to the calculated frequencies to better match the experimental values, accounting for approximations in the theoretical model and anharmonicity in the real system. nist.gov
Mass Spectrometry (MS) in Synthetic Reaction Monitoring
Mass spectrometry is an essential analytical technique for monitoring the progress of chemical reactions by detecting the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org In the synthesis of this compound, for example from a precursor like Cyclooctanol (B1193912) via a fluorinating agent, MS can be used to track the disappearance of the starting material and the appearance of the desired product.
The reaction mixture can be sampled at various time points and analyzed, often by Gas Chromatography-Mass Spectrometry (GC-MS), which separates the components of the mixture before they enter the mass spectrometer.
Monitoring Reactant and Product: The mass spectrum of the starting material, Cyclooctanol (Molar Mass: 128.21 g/mol ), would show a molecular ion peak (M+) at m/z 128. As the reaction proceeds, the intensity of this peak would decrease. Simultaneously, a new peak corresponding to the molecular ion of this compound (Molar Mass: 130.20 g/mol ) would appear at m/z 130 and its intensity would increase over time.
Fragmentation Analysis: Electron impact (EI) ionization, a common method used in GC-MS, causes the molecular ions to break apart into characteristic fragment ions. chemguide.co.uk The fragmentation pattern serves as a "fingerprint" for the compound. For this compound, key fragmentation pathways would include the loss of a hydrogen fluoride (B91410) molecule (HF, mass of 20) leading to a peak at m/z 110 ([M-HF]+). Other fragments would arise from the cleavage of the cyclooctane ring. dtic.mil Analyzing these fragments provides definitive structural confirmation of the product. For instance, the fragmentation of polynitroalkanes often involves the characteristic loss of NO2. dtic.mil Similarly, fluorinated compounds show distinct fragmentation patterns, such as the loss of fluorine or HF. researchgate.net
The following table illustrates the key m/z values that would be monitored in the synthesis of this compound from cyclooctanol.
| Compound | Formula | Molar Mass (g/mol) | Expected Molecular Ion (M+) [m/z] | Key Fragment Ion(s) [m/z] |
|---|---|---|---|---|
| Cyclooctanol | C₈H₁₆O | 128.21 | 128 | 110 ([M-H₂O]⁺), 82, 67, 57 |
| This compound | C₈H₁₅F | 130.20 | 130 | 110 ([M-HF]⁺), 82, 69, 55 |
Applications and Future Directions in Chemical Research
Fluorocyclooctane as a Model System for Fluorinated Medium-Sized Rings
The study of fluorinated medium-sized rings, which are cyclic compounds containing eight to eleven atoms, presents significant synthetic challenges due to unfavorable entropic and enthalpic factors. acs.orgmdpi.com However, their unique three-dimensional structures and properties make them attractive scaffolds in medicinal chemistry. acs.orgnih.gov this compound serves as a crucial model system for understanding the conformational behavior and reactivity of this class of molecules. researchgate.net
The introduction of fluorine into a cyclooctane (B165968) framework significantly influences its conformational preferences. researchgate.net Computational studies have been employed to analyze the complex potential energy surface of cyclooctane and its fluorinated derivatives. researchgate.netwikipedia.org For cyclooctane itself, the boat-chair conformation is recognized as the most stable form. wikipedia.org The presence of fluorine atoms can alter the relative energies of these conformers. For instance, in 1,1-difluorocyclodecane, a related medium-sized ring, the boat-chair-boat conformation is implicated in its ring inversion process. researchgate.net
The study of simpler model systems like this compound provides fundamental insights that can be applied to more complex, functionalized medium-sized rings. acs.orgmdpi.com Understanding how a single fluorine atom affects the conformational landscape of an eight-membered ring is the first step toward predicting the behavior of more heavily substituted or heteroatom-containing systems. researchgate.netresearchgate.net This knowledge is vital for the rational design of bioactive molecules where conformational control is key to efficacy. nih.gov
Role in the Development of Novel Fluorination Methodologies
This compound and its parent compound, cyclooctane, have played a role in the development and understanding of new fluorination methods. The synthesis of fluorinated compounds is of great interest in medicinal and materials chemistry, driving the need for new and selective fluorination techniques. beilstein-journals.orgbeilstein-journals.org
One area of development is electrophilic fluorination . alfa-chemistry.comwikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are used to introduce fluorine to electron-rich centers. alfa-chemistry.comwikipedia.org The reactivity and selectivity of these reagents have been tested on various substrates, including cyclic systems. worktribe.com The fluorination of cyclooctane derivatives helps to probe the mechanisms of these reactions, which are thought to proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org
Another important area is nucleophilic fluorination , which often involves the conversion of a hydroxyl group to a fluorine atom, typically with inversion of stereochemistry. beilstein-journals.org Reagents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® are commonly used. beilstein-journals.orgtcichemicals.com The study of these reactions on functionalized cycloalkanes provides insight into substrate dependence, regioselectivity, and the influence of neighboring groups. beilstein-journals.org
Furthermore, cyclooctane has been used as a substrate in the development of photocatalyzed hydrogen atom transfer (HAT) reactions for C-H fluorination. scw.cloud This method allows for the direct functionalization of typically unreactive C-H bonds, and reactions with cyclooctane have been shown to produce this compound in high yields. scw.cloudacs.org The development of such methods is crucial for creating novel fluorinated molecules from simple hydrocarbon precursors.
Influence on Molecular Structure and Properties for Advanced Chemical Materials (e.g., Dipole Moments)
The incorporation of fluorine into organic molecules, including cyclooctane, profoundly alters their physicochemical properties, which is a key strategy in the design of advanced materials. tandfonline.comnih.gov The high electronegativity of fluorine creates a strong carbon-fluorine (C-F) bond, which is the most polar single bond in organic chemistry. tandfonline.comnih.govbeilstein-journals.org
A computational study using density functional theory (DFT) compared the polarity of the C-X bond in various substituted cyclooctanes and found the C-F bond in this compound to be more polar than the C-O, C-S, C-N, C-Cl, and C-Br bonds in their respective analogues. researchgate.net
The introduction of fluorine also affects other properties such as:
pKa : The acidity of nearby functional groups can be increased due to the inductive electron-withdrawing effect of fluorine. tandfonline.comnih.gov
Lipophilicity : Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes or influence its solubility in nonpolar media. tandfonline.com
Binding Affinity : The C-F bond can participate in favorable interactions with biological targets, such as proteins, enhancing binding affinity. tandfonline.com
These fluorine-induced changes are critical in the development of a wide range of advanced materials, from pharmaceuticals to liquid crystals. tandfonline.combeilstein-journals.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H15F | nih.gov |
| Molecular Weight | 130.20 g/mol | nih.gov |
| XLogP3 | 2.6 | nih.gov |
Stereochemical Control and Regioselectivity in Synthesis of Fluorinated Cyclic Systems
Achieving stereochemical control and regioselectivity is a central challenge in the synthesis of fluorinated cyclic compounds, including derivatives of cyclooctane. The spatial arrangement of the fluorine atom(s) can dramatically influence the molecule's biological activity and material properties. researchgate.net
Stereochemical control refers to the ability to selectively form one stereoisomer over others. In nucleophilic fluorination reactions, such as the displacement of a hydroxyl group, the reaction often proceeds with inversion of configuration at the carbon center. beilstein-journals.org However, the flexibility of medium-sized rings like cyclooctane can complicate the stereochemical outcome. The development of chiral fluorinating agents and catalytic asymmetric methods are key strategies to control stereochemistry. researchgate.net
Regioselectivity , the control of where the fluorine atom is introduced in a molecule with multiple potential reaction sites, is equally important. For example, in the fluorination of a diol, it may be desirable to replace only one of the hydroxyl groups. beilstein-journals.org The choice of fluorinating reagent and reaction conditions can influence this selectivity. beilstein-journals.org
Studies on the halofluorination of cyclic olefins, where a halogen and a fluorine atom are added across a double bond, have shown that the stereochemical and regiochemical outcomes are influenced by the steric environment of the double bond and the stability of intermediate halonium ions. beilstein-journals.org For instance, in cyclohexene (B86901) derivatives, the stereoselectivity can often be predicted by considering the steric hindrance on either side of the double bond. beilstein-journals.org
The development of methods that allow for precise control over both the position and stereochemistry of fluorine incorporation is essential for the synthesis of complex fluorinated molecules with desired functions. researchgate.net
Computational Chemistry in Predicting and Guiding this compound Research
Computational chemistry has become an indispensable tool for investigating the structure, properties, and reactivity of this compound and related systems. researchgate.netresearchgate.net Given the conformational complexity of eight-membered rings, experimental characterization alone is often insufficient. wikipedia.org
Conformational Analysis: Molecular mechanics and quantum chemical methods, such as Density Functional Theory (DFT), are used to explore the potential energy surface of this compound. researchgate.netresearchgate.net These calculations can identify the lowest energy conformers, such as the boat-chair form, and determine the energy barriers for interconversion between different conformations. researchgate.netwikipedia.org This information is crucial for understanding the dynamic behavior of these molecules, which can be correlated with experimental data from techniques like variable-temperature NMR spectroscopy. researchgate.net
Predicting Molecular Properties: Computational methods can accurately predict a range of molecular properties influenced by fluorination. These include:
Dipole moments: Calculations can show how the molecular dipole moment changes with conformation. beilstein-journals.orgbeilstein-journals.org
Vibrational frequencies: Calculated vibrational spectra can aid in the interpretation of experimental IR and Raman spectra. researchgate.net
Electronic properties: Properties like ionization potential and electron affinity, which give insight into reactivity, can be calculated. researchgate.net
A DFT study on cyclooctane and its halogenated and heteroatom-substituted derivatives provided detailed information on their molecular and electronic properties. researchgate.net The study reported on bond polarity, stabilization energies from natural bond orbital (NBO) analysis, and predicted UV-Vis spectra. researchgate.net
Guiding Synthetic Efforts: Computational studies can also guide the development of new synthetic methods. For example, by modeling the transition states of different reaction pathways, chemists can predict the likely regiochemical and stereochemical outcomes of a fluorination reaction. nih.gov This predictive power can help in the rational design of substrates and catalysts to achieve a desired synthetic target, saving significant time and resources in the laboratory.
Emerging Research Frontiers for Functionalized Cyclooctane Frameworks
The cyclooctane scaffold continues to be an area of active research, with several emerging frontiers focused on creating novel functionalized derivatives for a variety of applications.
One major area is the development of new synthetic methodologies to access functionalized cyclooctanes. Ring-expansion strategies are proving to be a powerful way to overcome the challenges associated with the direct cyclization of medium-sized rings. mdpi.comnih.gov These methods often start from more readily available smaller rings and expand them to the desired eight-membered framework. mdpi.com
The synthesis of bioorthogonal linkers based on cyclooctene (B146475) and cyclooctadiene derivatives is another exciting frontier. nih.gov These molecules are used in "click chemistry" for applications like live-cell imaging and the labeling of biomolecules. nih.gov For example, trans-cyclooctene (B1233481) (TCO) derivatives react rapidly and specifically with tetrazines, allowing for the precise attachment of fluorescent tags or other probes to proteins and cells. nih.govacs.org
The development of covalent organic frameworks (COFs) is an emerging field in materials science where cyclic structures can play a role. rsc.orgacs.org COFs are crystalline porous polymers with potential applications in catalysis, gas storage, and sensing. acs.orgresearchgate.net Functionalized cyclooctane derivatives could potentially be incorporated as building blocks or guests within these frameworks to tune their properties. For instance, TEMPO-functionalized porous aromatic frameworks have been used for the electrocatalytic oxidation of cyclooctene. researchgate.net
Furthermore, research into the late-stage functionalization of bridged cycloalkanes and the selective enzymatic functionalization of C-H bonds in cyclooctane opens up new possibilities for creating complex and valuable molecules from simple starting materials. nih.govcuni.czd-nb.info
Q & A
Basic Research Questions
Q. What experimental methods are critical for synthesizing fluorocyclooctane with high purity, and how can researchers validate the absence of byproducts?
- Methodological Answer : Synthesis of this compound typically involves fluorination of cyclooctane derivatives (e.g., via halogen exchange or electrochemical fluorination). Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For non-volatile contaminants, high-performance liquid chromatography (HPLC) coupled with UV-vis detection is recommended. Ensure proper calibration against reference standards .
- Safety Note : Fluorination reactions may generate hazardous intermediates. Follow protocols for peroxide-forming chemicals, including regular inhibitor checks and visual inspections for crystallization .
Q. How should researchers design controlled experiments to compare this compound’s stability under varying temperatures and pH conditions?
- Methodological Answer : Use a factorial experimental design with temperature (e.g., 25°C, 50°C, 75°C) and pH (acidic, neutral, alkaline) as independent variables. Monitor degradation via kinetic studies (e.g., sampling at timed intervals) and analyze using Fourier-transform infrared spectroscopy (FTIR) to track bond dissociation. Include control groups with inert atmospheres to isolate oxidative vs. hydrolytic degradation pathways. Replicate trials to ensure statistical validity .
Advanced Research Questions
Q. How can contradictory data on this compound’s thermodynamic properties (e.g., enthalpy of formation) be resolved across studies?
- Methodological Answer : Conduct a systematic review to identify methodological discrepancies (e.g., calorimetry vs. computational models). Replicate experiments using standardized protocols (e.g., bomb calorimetry for direct measurement) and cross-validate with ab initio quantum mechanical calculations (e.g., density functional theory). Address outliers by comparing solvent effects, isotopic purity, and instrumentation calibration .
- Data Analysis Tip : Apply multivariate regression to isolate variables contributing to discrepancies, such as impurities or measurement artifacts .
Q. What advanced spectroscopic techniques are optimal for elucidating this compound’s conformational dynamics in solution?
- Methodological Answer : Use dynamic NMR (DNMR) to study ring-flipping kinetics or rotational spectroscopy for gas-phase conformational analysis. For time-resolved insights, employ ultrafast laser spectroscopy to capture transient states. Pair with molecular dynamics simulations to correlate experimental data with theoretical models .
Q. How can researchers assess this compound’s environmental persistence and bioaccumulation potential using predictive models?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict partition coefficients (e.g., log P) and biodegradation half-lives. Validate predictions with microcosm studies simulating soil/water systems. Use high-resolution mass spectrometry (HRMS) to detect transformation products and track bioaccumulation in model organisms (e.g., Daphnia magna) .
Methodological Frameworks for Research Design
Q. How to formulate a PICOT-style research question for this compound’s application in material science?
- Framework Adaptation :
- Population (P) : this compound-doped polymers.
- Intervention (I) : Varying this compound concentration (0.1–5% w/w).
- Comparison (C) : Polymers without this compound or with alternative fluorinated additives.
- Outcome (O) : Mechanical strength (tensile testing) and thermal stability (thermogravimetric analysis).
- Time (T) : 6-month aging under UV exposure.
Q. What strategies mitigate bias when analyzing this compound’s reactivity in catalytic systems?
- Methodological Answer : Implement blinded analysis where spectroscopists are unaware of sample treatment groups. Use randomized trial sequences to avoid instrument drift effects. For computational studies, validate force fields against experimental data and report confidence intervals for reactivity predictions .
Data Reproducibility and Reporting
Q. How to ensure reproducibility of this compound synthesis protocols in academic publications?
- Guidelines :
- Provide step-by-step procedures with detailed reaction conditions (solvent purity, catalyst loading, temperature gradients).
- Include supplementary information for NMR/GC-MS spectra, including integration values and baseline corrections.
- Reference prior literature for known intermediates and disclose deviations from established methods .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in long-term storage?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
